LewisX (LeX) hexaose linked to BSA
Description
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Properties
Molecular Formula |
C26H45NO21 |
|---|---|
Synonyms |
Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc |
Origin of Product |
United States |
Scientific Research Applications
Inhibition of HIV Transfer
LewisX-BSA has been demonstrated to inhibit the DC-SIGN-mediated transfer of HIV-1 to CD4+ T lymphocytes. In experiments, LewisX coupled to polyacrylamide and BSA effectively blocked this interaction, showcasing its potential as a therapeutic agent in preventing HIV transmission .
Cancer Immunotherapy
The expression of sialyl LewisX is associated with poor survival rates in colorectal cancer patients. Studies have shown that increased levels of sialyl LewisX enhance cell migration and E-selectin reactivity, suggesting that targeting this glycan could improve therapeutic outcomes in cancer treatment .
Cell Adhesion Studies
Research indicates that LewisX plays a pivotal role in cell adhesion mechanisms, particularly in cancer metastasis. The binding affinity of LewisX-modified proteins to E-selectin has been established, highlighting its importance in tumor cell interactions with endothelial cells .
Targeted Delivery Systems
The conjugation of LewisX hexaose to BSA can be utilized to create targeted drug delivery systems. By leveraging the specific binding properties of LewisX to selectin receptors on inflamed tissues, researchers can enhance the localization of therapeutic agents at disease sites .
Vaccine Development
LewisX-BSA conjugates are being explored as potential vaccine carriers due to their ability to elicit immune responses. The glycan's interaction with immune cells can be harnessed to improve vaccine efficacy by promoting stronger antigen presentation .
Table 1: Summary of Applications of LewisX-BSA
| Application Area | Specific Use Case | Findings/Outcomes |
|---|---|---|
| Immunology | HIV Inhibition | Blocks DC-SIGN-mediated HIV transfer |
| Cancer Therapy | Colorectal Cancer | Correlates with poor survival; enhances cell migration |
| Drug Delivery | Targeted Drug Delivery | Improves localization at inflamed tissues |
| Vaccine Development | Carrier for Antigens | Enhances immune response through glycan interactions |
Case Study 1: HIV Transfer Inhibition
In a study examining the inhibitory effects of LewisX-BSA on HIV transfer, it was found that the conjugate significantly reduced viral transmission rates compared to controls. This highlights its potential as a preventive measure against HIV infection.
Case Study 2: Colorectal Cancer Progression
A clinical study assessed the expression levels of sialyl LewisX in colorectal cancer patients, revealing a direct correlation between high expression levels and poor prognosis. This suggests that targeting sialyl LewisX could be a viable strategy for improving patient outcomes.
Case Study 3: Glycan-Protein Interactions
Research utilizing mass spectrometry identified various glycoproteins modified with sialyl LewisX, further elucidating the role of these glycans in cell adhesion and signaling pathways critical for cancer metastasis .
Preparation Methods
Orthogonal Protecting Group Strategies
The chemical synthesis of LeX hexaose employs orthogonal protecting groups to enable regioselective glycosylation. Nicolaou et al.’s foundational work on sialyl Lewis X (sLeX) tetrasaccharide illustrates a four-step strategy:
-
Galactosylation : A galactosyl fluoride donor (e.g., 2 in) reacts with a GlcNAc acceptor to form lactosamine.
-
Fucosylation : A fucosyl donor (e.g., 5 in) with a 3-phenylthio (PhS) auxiliary ensures α-selectivity at the 3-OH position.
-
Sialylation : A sialic acid donor (e.g., 7 in) introduces α2-3-linked sialic acid.
-
Global Deprotection : Sequential removal of benzyl, acetyl, and PhS groups yields the target oligosaccharide.
For LeX hexaose, this strategy is extended by incorporating additional GlcNAcβ1-3Galβ1-4 repeats, utilizing thioglycoside donors activated by dimethyl(thiomethyl)sulfonium triflate (DMTST).
Convergent Synthesis via AB + CD Coupling
Baba et al.’s convergent approach for sLeX tetrasaccharide is adaptable to LeX hexaose:
Table 2: Comparative Yields of LeX Hexaose Synthesis Strategies
| Strategy | Key Step | Yield (%) | Reference |
|---|---|---|---|
| Stepwise (Nicolaou) | Sialylation with PhS auxiliary | 62 | |
| Convergent (Baba) | DMTST-mediated coupling | 78 | |
| Enzymatic (FUT2-mediated) | Fucose transfer onto LNT | 85 |
Enzymatic Assembly of Lewis X Oligosaccharides
Fucosyltransferase (FUT2)-Mediated Synthesis
FUT2 catalyzes α1-3/4 fucosylation of acceptor glycans. In a study by, FUT2 transferred fucose to lacto-N-tetraose (LNT)-BSA conjugates with 85% efficiency, generating LeX motifs. For hexaose assembly, this method is extended by pre-synthesizing a tri-LNT backbone followed by FUT2-mediated fucosylation.
Glycosyltransferase Cascade Reactions
A multi-enzyme system involving β1-3-N-acetylglucosaminyltransferase (B3GNT) and FUT2 enables iterative elongation:
-
B3GNT : Adds GlcNAcβ1-3 to Galβ1-4GlcNAc, forming a pentasaccharide.
Conjugation of LeX Hexaose to BSA
Linker-Based Conjugation via Aminoethyl Spacers
Aminoethyl linkers facilitate covalent attachment:
-
Linker Installation : LeX hexaose is modified with a 2-aminoethyl group at the reducing end using reductive amination.
-
Activation : The amine reacts with disuccinimidyl glutarate (DSG), forming an activated ester.
-
Conjugation : DSG-linked LeX reacts with BSA lysine residues at pH 8.5, achieving a molar ratio of 12–24 glycans per BSA molecule.
Glutaraldehyde Crosslinking
Direct crosslinking without linkers is employed in toxin-binding studies:
Table 3: Conjugation Efficiency Across Methods
| Method | Glycans/BSA | Stability | Reference |
|---|---|---|---|
| Aminoethyl-DSG | 12–24 | High (pH 7–9) | |
| Glutaraldehyde Crosslinking | 5–10 | Moderate (pH 6–8) |
Analytical Characterization of LeX-BSA Conjugates
Mass Spectrometry
Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) confirms glycan loading. For example, BSA-LNT conjugates modified with 12–24 l-sugars show a +3–6 kDa shift.
SDS-PAGE and Western Blotting
SDS-PAGE analysis of Pl-TcdA1-BSA-LeX complexes reveals a 5–10 kDa increase in molecular weight, consistent with glycan attachment. Western blotting using anti-LeX antibodies (e.g., CD15) validates epitope accessibility.
Surface Plasmon Resonance (SPR)
SPR measures binding kinetics between LeX-BSA and lectins (e.g., DC-SIGN). Reported K<sub>D</sub> values range from 10<sup>−6</sup> to 10<sup>−7</sup> M, reflecting high-affinity interactions.
Applications in Biomedical Research
Q & A
Q. How is LewisX (LeX) hexaose conjugated to BSA for experimental applications?
LeX hexaose is conjugated to BSA via chemoenzymatic or chemical methods to enable multivalent presentation. For example, reductive amination targets BSA’s lysine residues, while enzymatic strategies (e.g., α2–3-sialyltransferases) modify LeX before conjugation. Chemoenzymatic synthesis allows precise control over glycan structure, as demonstrated in the synthesis of sialyl-LeX (SLex) using viral α2–3-sialyltransferase (vST3Gal-I) . Intermediate trisaccharide precursors are critical for efficient coupling .
Q. What antibodies are validated for detecting LeX-BSA conjugates in ELISA?
Monoclonal antibodies (mAbs) L5 and SSEA-1 (anti-CD15) are widely used for LeX detection. Competitive ELISA with these antibodies confirmed LeX specificity by inhibiting binding to glycomimetic peptides . Anti-SSEA-1 recognizes terminal LeX motifs, while L5 targets 3-fucosyl N-acetyllactosamine sequences on N-glycans . Cross-validation with mass spectrometry ensures epitope specificity .
Q. What role does LeX play in neural stem cell identification?
LeX (SSEA-1/CD15) is a marker for neural stem cells (NSCs) and radial glia. Magnetic-activated cell sorting (MACS) with LeX-specific antibodies enriches NSCs from cerebral organoids and embryonic brain tissues. LeX expression correlates with NSC proliferation and differentiation in germinal zones, as shown via co-localization with fucosyltransferase FUT10 .
Advanced Research Questions
Q. How does multivalent presentation of LeX on BSA enhance its biological activity?
BSA conjugation increases avidity by presenting multiple LeX epitopes. In sperm-zona pellucida binding assays, LeX-BSA inhibited interaction by ~60%, whereas monomeric LeX had no effect, highlighting the importance of multivalency in receptor clustering . Conformational studies reveal dimeric LeX-BSA adopts two distinct structures, influencing binding to selectins or DC-SIGN .
Q. What enzymatic strategies optimize LeX hexaose synthesis for BSA conjugation?
Viral α2–3-sialyltransferase (vST3Gal-I) enables efficient sialylation of Lex precursors in a pH-stable (5.0–9.0), metal ion-independent reaction . Late-stage trisaccharide intermediates (e.g., Galβ1-4GlcNAc) simplify downstream modifications, achieving >70% yield in chemoenzymatic workflows . Purification via HPLC ensures glycan homogeneity before BSA coupling.
Q. How do conformational dynamics of LeX-BSA affect binding specificity?
Nuclear magnetic resonance (NMR) and molecular dynamics (MD) simulations show dimeric LeX-BSA adopts extended or compact conformations. The extended form preferentially binds DC-SIGN via Ca²⁺-dependent interactions, while the compact form interacts with selectins in inflammation . Structural flexibility explains context-dependent binding in cancer (e.g., colorectal polyps) versus immune targeting .
Q. How can researchers resolve contradictory data on LeX’s functional roles?
Discrepancies arise from receptor-specific binding (e.g., DC-SIGN vs. selectins) and experimental models. For example:
- Inhibition vs. Adhesion : LeX-BSA inhibits sperm-ZP binding by masking SLex-binding sites , but promotes dendritic cell uptake via DC-SIGN .
- Cancer vs. Neural Contexts : LeX is tumor-associated in colorectal polyps but regulates NSC differentiation in neural development . Methodological solutions include:
- Using isogenic cell lines to control glycoenzyme expression (e.g., FUT10 knockdown in NSCs) .
- Comparing monovalent vs. multivalent LeX in parallel assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
